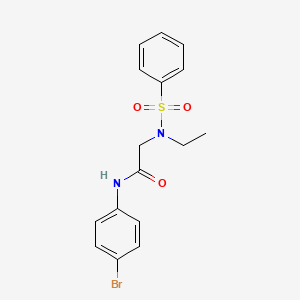![molecular formula C16H25NO3 B5120890 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine derivative that has been synthesized through a specific method.
作用機序
The mechanism of action of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it is believed that this compound binds to the sigma-1 receptor, which leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. This compound has also been shown to activate the unfolded protein response, which is a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate calcium signaling and ion channel activity in neuronal cells. This compound has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the role of the sigma-1 receptor in various cellular processes and neurological disorders. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce cell death in certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine. One area of future research is the development of new compounds that have a higher affinity for the sigma-1 receptor and fewer toxic effects. Another area of future research is the study of the role of the sigma-1 receptor in other cellular processes, including protein folding and degradation. Additionally, the potential therapeutic applications of this compound in various neurological disorders should be further explored.
合成法
The synthesis of 1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine involves a multi-step process that starts with the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-1-ol. The resulting product is then reacted with sodium hydride and 1-bromo-2-(2-chloroethoxy)ethane to form this compound. The final product is purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine has been studied for its potential applications in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling. This compound has been used to study the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-6-5-7-16(14-15)20-13-12-19-11-10-17-8-3-2-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCRXKABVHLATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
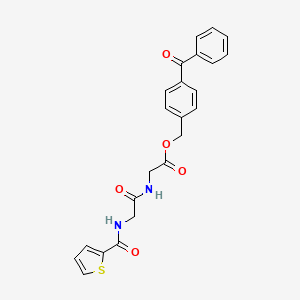
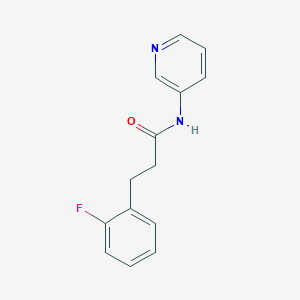
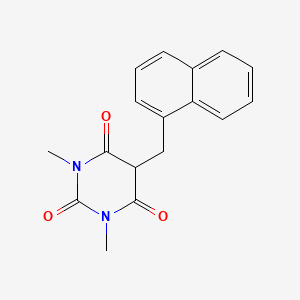
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)
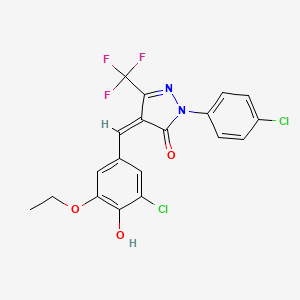
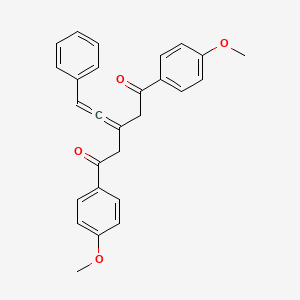
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
